molecular formula C14H12ClN3O2S B15108678 ethyl N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate

ethyl N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate

Cat. No.: B15108678
M. Wt: 321.8 g/mol
InChI Key: HUPMPMIAXSSENJ-UHFFFAOYSA-N
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Description

Ethyl N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a synthetic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties .

Preparation Methods

The synthesis of ethyl N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free approach . This method is advantageous due to its simplicity, high yield, and environmentally benign nature .

Chemical Reactions Analysis

Ethyl N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antiviral, anticancer, and anti-inflammatory agent . Additionally, it is used in the development of new drugs and therapeutic agents due to its diverse biological activities .

Mechanism of Action

The mechanism of action of ethyl N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of cyclin-dependent kinases or modulate GABA A receptors .

Comparison with Similar Compounds

Ethyl N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate is unique due to its specific chemical structure and pharmacological profile. Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as zolpidem, alpidem, and olprinone . These compounds share a similar core structure but differ in their substituents and specific biological activities.

Properties

Molecular Formula

C14H12ClN3O2S

Molecular Weight

321.8 g/mol

IUPAC Name

ethyl N-(6-chloro-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)carbamate

InChI

InChI=1S/C14H12ClN3O2S/c1-2-20-14(19)17-13-12(10-4-3-7-21-10)16-11-6-5-9(15)8-18(11)13/h3-8H,2H2,1H3,(H,17,19)

InChI Key

HUPMPMIAXSSENJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=CS3

Origin of Product

United States

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